
1,4-Diaminobutane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diaminobutane-2,3-diol is an organic compound with the molecular formula C₄H₁₂N₂O₂ It is a diamine and diol, meaning it contains both amine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2,3-diaminobutane-1,4-dione using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalytic processes. For example, the biocatalytic production of N-protected precursors followed by deprotection steps can be employed. This method is advantageous due to its specificity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diaminobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce a variety of substituted amines and alcohols.
Aplicaciones Científicas De Investigación
1,4-Diaminobutane-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-diaminobutane-2,3-diol involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in hydrogen bonding, further affecting molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminobutane:
2,3-Diaminobutane: Similar in structure but differs in the position of the amine groups.
1,4-Butanediol: Contains hydroxyl groups but lacks amine groups.
Uniqueness
1,4-Diaminobutane-2,3-diol is unique due to the presence of both amine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C4H12N2O2 |
|---|---|
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
1,4-diaminobutane-2,3-diol |
InChI |
InChI=1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
HYXRUUHQXNAFAJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(CN)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)

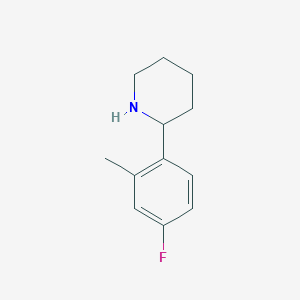
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
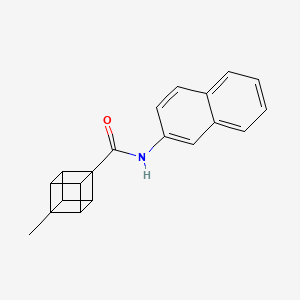
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)
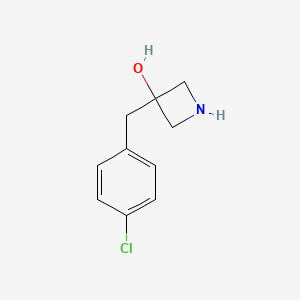
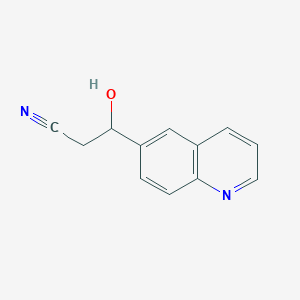
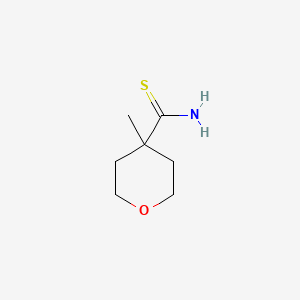



![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
